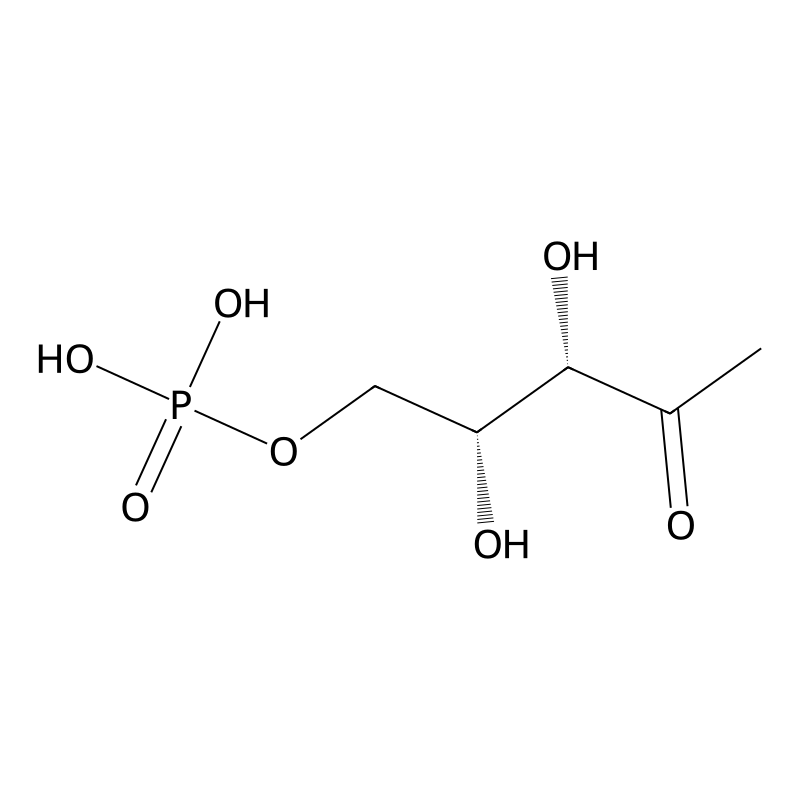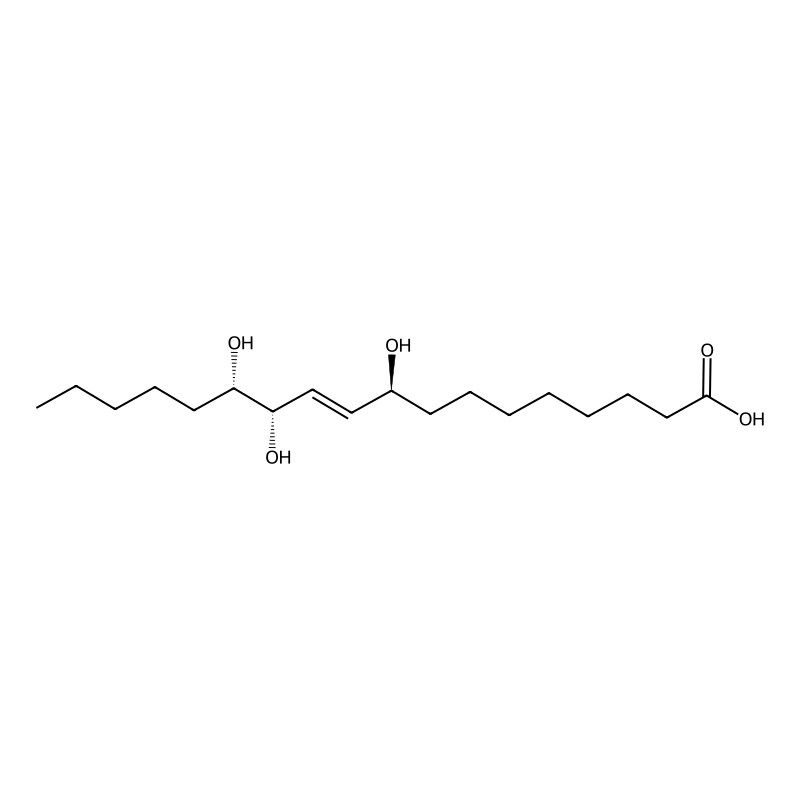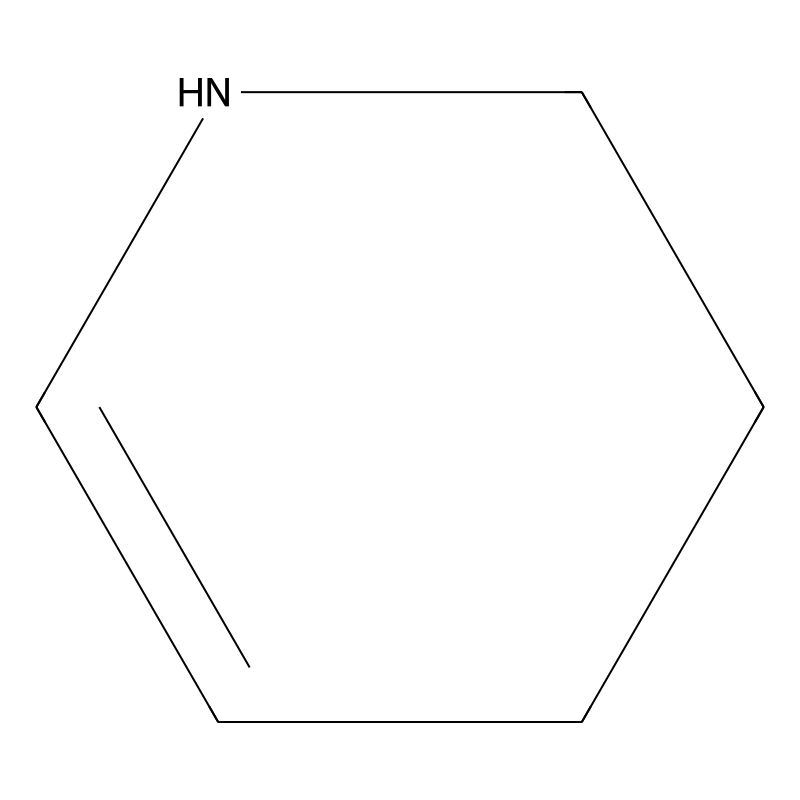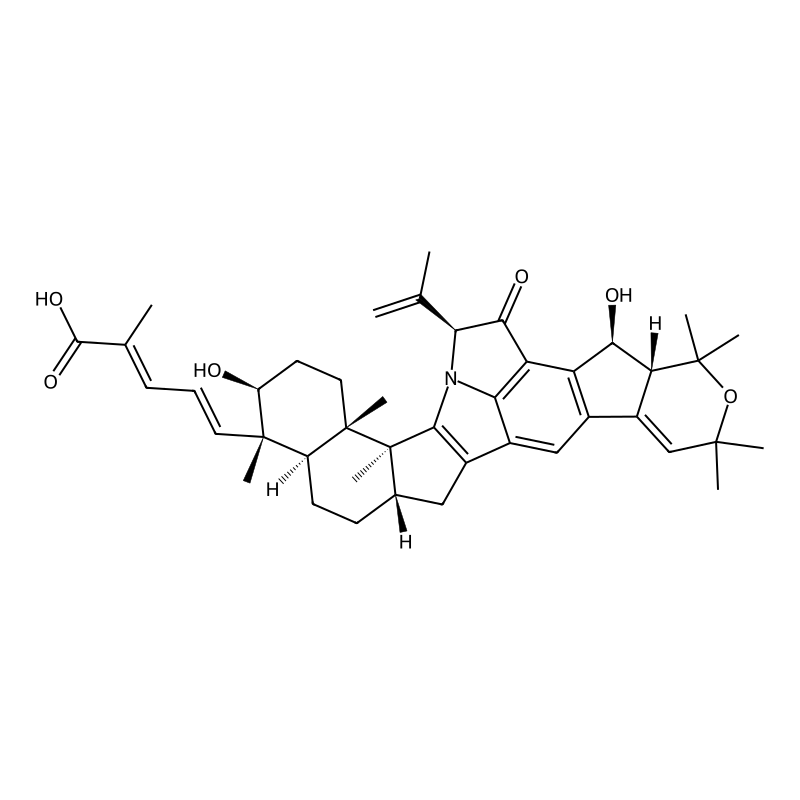cis-4-Heptenal
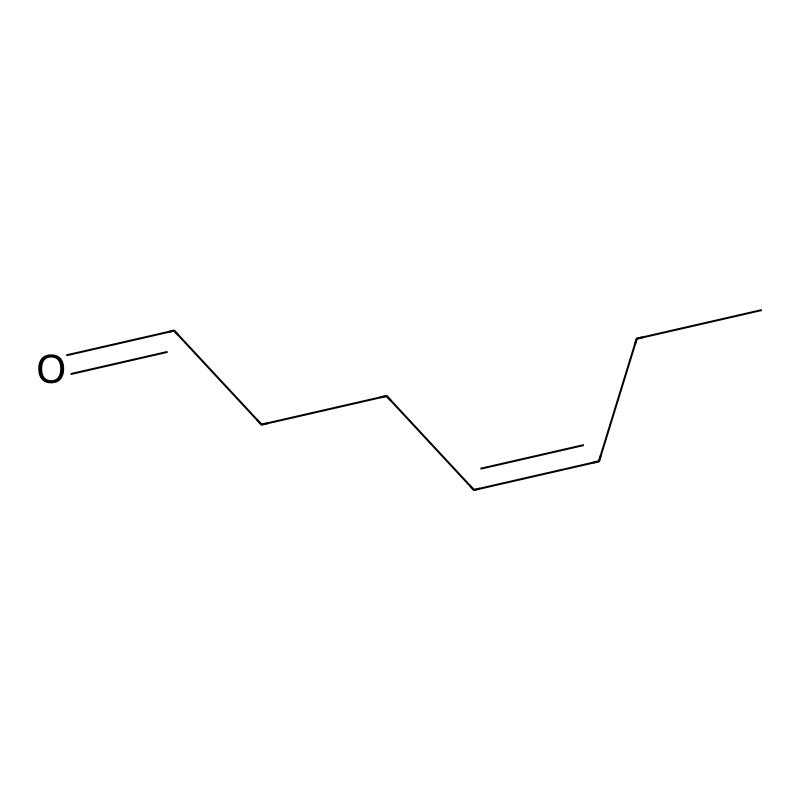
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Food and Fragrance Industry
Summary of Application: Cis-4-Heptenal is used in the food and fragrance industry due to its unique flavor and aroma.
Methods of Application: It is typically used in small quantities to enhance the flavor and aroma of food and fragrance products.
Results or Outcomes: The use of cis-4-Heptenal in these products can enhance their appeal to consumers.
Research on Oxidized Lipid Materials
Summary of Application: Cis-4-Heptenal is one of the major carbonyl compounds found in oxidized lipid materials.
Methods of Application: In research settings, cis-4-Heptenal is often used as a marker for lipid oxidation.
Results or Outcomes: This research can help improve our understanding of diseases related to lipid oxidation, such as atherosclerosis.
Flavor Enhancer in Dairy Products
Summary of Application: Cis-4-Heptenal is used as a flavor enhancer in dairy products.
Methods of Application: It is added to dairy products during the manufacturing process to enhance their flavor.
Results or Outcomes: The addition of cis-4-Heptenal can improve the taste of dairy products, making them more appealing to consumers.
Seafood Flavoring
Summary of Application: Cis-4-Heptenal is used to add flavor to seafood.
Methods of Application: It is added to seafood during the cooking process to enhance its flavor.
Results or Outcomes: The addition of cis-4-Heptenal can improve the taste of seafood, making it more appealing to consumers.
Off-flavors in Fish Oil
Summary of Application: Cis-4-Heptenal has been associated with the off-flavors in fish oil.
Methods of Application: It is naturally present in fish oil and can contribute to its unique flavor.
Results or Outcomes: The presence of cis-4-Heptenal in fish oil can affect its taste and aroma.
Flavoring in Baked Goods
Summary of Application: Cis-4-Heptenal is used as a flavoring agent in baked goods.
Methods of Application: It is added to the dough during the baking process to enhance the flavor.
Results or Outcomes: The addition of cis-4-Heptenal can improve the taste of baked goods, making them more appealing to consumers.
Flavoring in Beverages
Summary of Application: Cis-4-Heptenal is used to add flavor to beverages.
Methods of Application: It is added to beverages during the manufacturing process to enhance their flavor.
Results or Outcomes: The addition of cis-4-Heptenal can improve the taste of beverages, making them more appealing to consumers.
Flavoring in Confectionery Products
Summary of Application: Cis-4-Heptenal is used as a flavoring agent in confectionery products.
Methods of Application: It is added to confectionery products during the manufacturing process to enhance their flavor.
Results or Outcomes: The addition of cis-4-Heptenal can improve the taste of confectionery products, making them more appealing to consumers.
Cis-4-Heptenal is an organic compound with the chemical formula CHO and a CAS registry number of 6728-31-0. This compound is classified as an unsaturated aldehyde, characterized by its cis configuration around the double bond between the fourth and fifth carbon atoms. It appears as a colorless to pale yellow liquid with a distinctive odor, often described as grassy or fruity, making it significant in flavor and fragrance applications .
- Hydrogenation: It can be reduced to form 4-heptanol in the presence of hydrogen and a catalyst.
- Oxidation: Oxidative conditions can convert it into carboxylic acids.
- Condensation Reactions: It can participate in reactions with alcohols to form acetals or hemiacetals, depending on the reaction conditions.
- Diels-Alder Reactions: As a diene, it can react with dienophiles to form cyclohexenes .
Cis-4-Heptenal exhibits notable biological activities. It has been shown to interact with olfactory receptors, eliciting specific aroma perceptions that contribute to its use in flavoring agents. Furthermore, studies indicate potential antimicrobial properties, although detailed mechanisms remain under investigation. The compound may also exhibit moderate toxicity upon dermal exposure, necessitating caution during handling .
Several methods are available for synthesizing cis-4-Heptenal:
- From 1-Octene: By ozonolysis of 1-octene followed by reduction, cis-4-Heptenal can be obtained.
- Via Aldol Condensation: Starting from butanal and propanal, aldol condensation followed by dehydration can yield this compound.
- Isomerization: The trans isomer can be converted to the cis form using catalytic hydrogenation under controlled conditions .
Cis-4-Heptenal finds diverse applications across various fields:
- Flavoring Agents: Its distinctive aroma makes it valuable in the food industry for flavor enhancement.
- Fragrance Industry: Used in perfumes and scented products due to its pleasant odor profile.
- Chemical Intermediates: Serves as a precursor for synthesizing other organic compounds in chemical manufacturing .
Research on cis-4-Heptenal has focused on its interactions with biological systems:
- Olfactory Interactions: Studies have demonstrated its ability to activate specific olfactory receptors, contributing to sensory perception.
- Toxicological Studies: Investigations into its dermal toxicity reveal potential allergic reactions and skin sensitization effects upon exposure .
Several compounds share structural similarities with cis-4-Heptenal. Here’s a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Characteristics | Unique Features |
|---|---|---|---|
| Trans-4-Heptenal | CHO | Similar structure but trans configuration | Less aromatic intensity than cis isomer |
| 2-Heptenal | CHO | Different position of double bond | More reactive due to terminal double bond |
| 3-Heptenal | CHO | Different position of double bond | Distinctive odor profile |
| 1-Heptanal | CHO | Saturated aldehyde | No double bond; different reactivity |
Cis-4-Heptenal stands out due to its specific aroma profile and applications in both flavoring and fragrance industries, which may not be as pronounced in its structural analogs .
This detailed overview encapsulates the significance of cis-4-Heptenal across various domains, from chemistry to practical applications in industry.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
GHS Hazard Statements
H226 (14.27%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (85.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (85.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant





